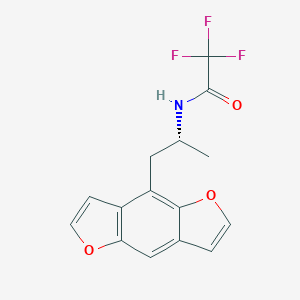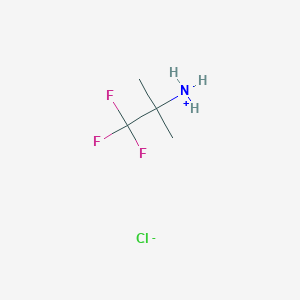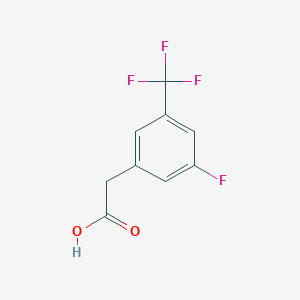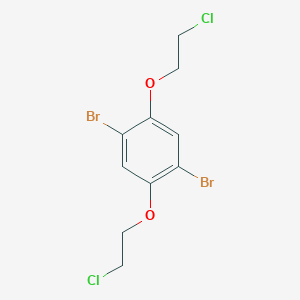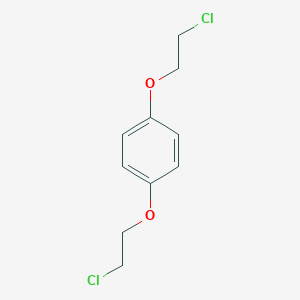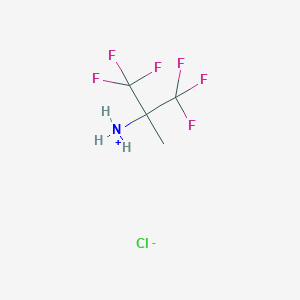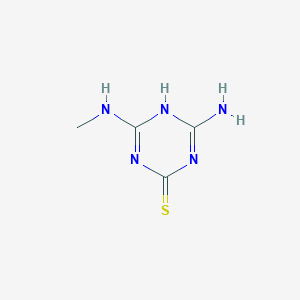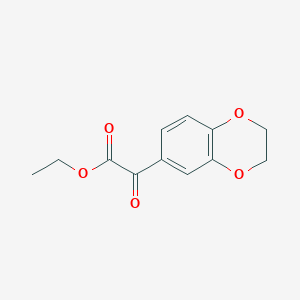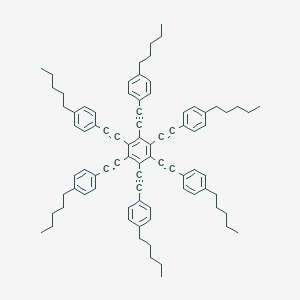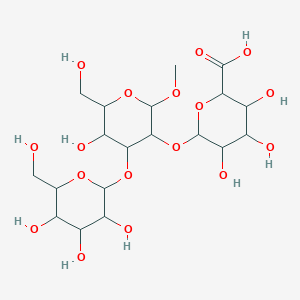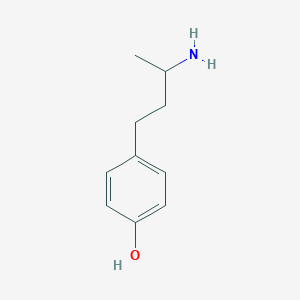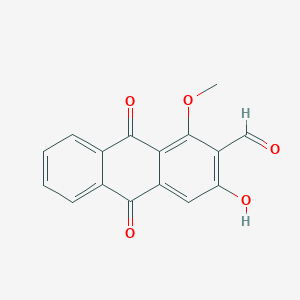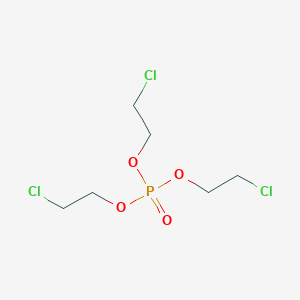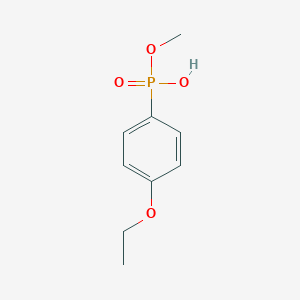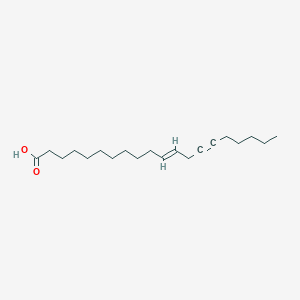
Eicosa-11-en-14-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosa-11-en-14-ynoic acid, also known as 11-eicosenoic acid, is a fatty acid with a chain length of 20 carbon atoms and one triple bond at the 11th position. This compound is widely found in various natural sources, including fish oil, vegetable oils, and animal fats. Eicosa-11-en-14-ynoic acid has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.
Aplicaciones Científicas De Investigación
Eicosa-11-en-14-ynoic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in cancer treatment. Research has shown that eicosa-11-en-14-ynoic acid can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and metabolic disorders.
Mecanismo De Acción
The exact mechanism of action of eicosa-11-en-14-ynoic acid is not fully understood. However, research suggests that this compound exerts its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, activation of apoptotic pathways, and modulation of lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
Eicosa-11-en-14-ynoic acid has been shown to have various biochemical and physiological effects. Research has shown that this compound can modulate lipid metabolism by inhibiting the activity of enzymes involved in fatty acid synthesis and promoting the activity of enzymes involved in fatty acid oxidation. Additionally, eicosa-11-en-14-ynoic acid has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using eicosa-11-en-14-ynoic acid in lab experiments is its availability. This compound is widely found in various natural sources, making it easy to obtain for research purposes. Additionally, eicosa-11-en-14-ynoic acid has been extensively studied, and its properties and potential therapeutic applications are well documented. However, one of the limitations of using this compound in lab experiments is its instability. Eicosa-11-en-14-ynoic acid is prone to oxidation, which can affect its properties and therapeutic potential.
Direcciones Futuras
Despite the extensive research on eicosa-11-en-14-ynoic acid, there is still much to be explored regarding its therapeutic potential. Some of the future directions for research on this compound include the development of novel synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, research on the stability and bioavailability of eicosa-11-en-14-ynoic acid is needed to optimize its therapeutic potential.
Métodos De Síntesis
Eicosa-11-en-14-ynoic acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of an appropriate alkyne with a fatty acid, followed by hydrogenation to obtain the desired product. Enzymatic synthesis, on the other hand, involves the use of enzymes such as lipoxygenase and cyclooxygenase to catalyze the formation of eicosa-11-en-14-ynoic acid from its precursors.
Propiedades
Número CAS |
137091-48-6 |
|---|---|
Nombre del producto |
Eicosa-11-en-14-ynoic acid |
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
(E)-icos-11-en-14-ynoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b10-9+ |
Clave InChI |
PFFRDNFAEYTWIG-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCC#CC/C=C/CCCCCCCCCC(=O)O |
SMILES |
CCCCCC#CCC=CCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCC#CCC=CCCCCCCCCCC(=O)O |
Sinónimos |
eicosa-11-en-14-ynoic acid IEYA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



